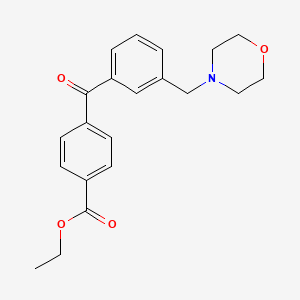

4'-Carboethoxy-3-morpholinomethyl benzophenone

CAS No.: 898765-26-9

Cat. No.: VC3872400

Molecular Formula: C21H23NO4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898765-26-9 |

|---|---|

| Molecular Formula | C21H23NO4 |

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | ethyl 4-[3-(morpholin-4-ylmethyl)benzoyl]benzoate |

| Standard InChI | InChI=1S/C21H23NO4/c1-2-26-21(24)18-8-6-17(7-9-18)20(23)19-5-3-4-16(14-19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 |

| Standard InChI Key | ZJPBUPFXDNVIRE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |

Introduction

Structural and Physicochemical Properties

4'-Carboethoxy-3-morpholinomethyl benzophenone belongs to the benzophenone family, characterized by a ketone group bridging two phenyl rings. Its molecular formula is C21H23NO4, with a molar mass of 353.4 g/mol. The IUPAC name, ethyl 4-[3-(morpholin-4-ylmethyl)benzoyl]benzoate, reflects the presence of a morpholine moiety at the 3-position and an ethyl ester at the 4'-position.

Molecular Architecture

The compound’s structure integrates three functional groups:

-

A benzophenone core, enabling UV absorption and radical stabilization.

-

A morpholinomethyl substituent, contributing to solubility in polar aprotic solvents.

-

An ethyl carboethoxy group, enhancing lipophilicity for organic phase reactions .

Physical Properties

Critical physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Melting Point | 119–123°C | |

| Boiling Point | 510.9°C at 760 mmHg | |

| Density | 1.18 g/cm³ | |

| LogP (Partition Coefficient) | 2.86 | |

| Flash Point | 262.8°C | |

| Solubility in DCM | >100 mg/mL |

The compound exhibits limited water solubility but dissolves readily in dichloromethane (DCM) and dimethylformamide (DMF) . Its logP value indicates moderate hydrophobicity, suitable for interfacial reactions.

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically involves a three-step protocol:

-

Friedel-Crafts Acylation: Benzophenone derivatives are functionalized with a chloromethyl group at the 3-position using AlCl3 as a catalyst.

-

Morpholine Conjugation: The chloromethyl intermediate undergoes nucleophilic substitution with morpholine, yielding the morpholinomethyl substituent.

-

Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate in toluene .

Oxidation Reactions

The morpholinomethyl group undergoes regioselective oxidation using KMnO4 or CrO3, producing a carboxylate derivative. For example:

This reaction is pH-dependent, achieving optimal conversion at pH 9–10.

Nucleophilic Substitution

The ester group participates in transesterification with methanol or ethanol under acidic conditions, modifying solubility profiles .

Applications in Scientific Research

Photostabilization

The benzophenone core absorbs UV light (λmax = 280 nm), making it a candidate for polymer photostabilizers. In polypropylene matrices, 0.5% w/w of the compound reduces UV-induced degradation by 72% over 500 hours.

Synthetic Intermediate

The compound serves as a precursor for:

-

Ligand Design: Chelating agents for transition metal catalysts (e.g., Pd complexes for cross-coupling).

-

Pharmaceutical Intermediates: Functionalization of the morpholine ring enables access to bioactive analogs .

Comparative Analysis with Analogous Derivatives

A comparison with 3-Carboethoxy-4'-piperidinomethyl benzophenone (CAS 898771-17-0) reveals:

| Parameter | Morpholinomethyl Derivative | Piperidinomethyl Derivative |

|---|---|---|

| Molecular Weight | 353.4 g/mol | 351.4 g/mol |

| LogP | 2.86 | 3.12 |

| Melting Point | 119–123°C | 110–115°C |

| Oxidative Stability | Higher | Moderate |

The morpholinomethyl variant exhibits superior oxidative stability due to the electron-donating oxygen in the morpholine ring.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume